Cas no 2229558-43-2 (1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol)

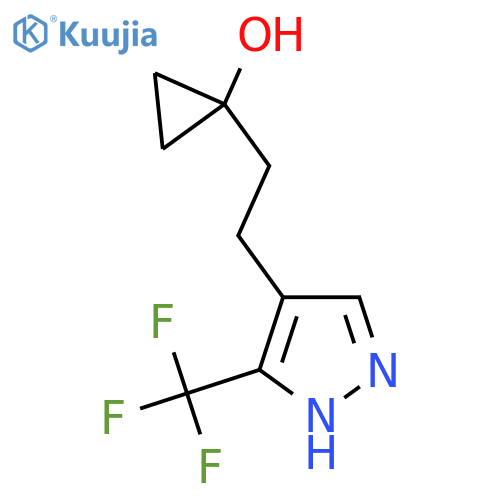

2229558-43-2 structure

商品名:1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol

1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol

- 2229558-43-2

- 1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol

- EN300-1955605

-

- インチ: 1S/C9H11F3N2O/c10-9(11,12)7-6(5-13-14-7)1-2-8(15)3-4-8/h5,15H,1-4H2,(H,13,14)

- InChIKey: GGTMYQWOIYDLAY-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C=NN1)CCC1(CC1)O)(F)F

計算された属性

- せいみつぶんしりょう: 220.08234746g/mol

- どういたいしつりょう: 220.08234746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1955605-1.0g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1955605-5.0g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1955605-0.25g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 0.25g |

$1249.0 | 2023-09-17 | ||

| Enamine | EN300-1955605-10.0g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 10g |

$5837.0 | 2023-06-01 | ||

| Enamine | EN300-1955605-5g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 5g |

$3935.0 | 2023-09-17 | ||

| Enamine | EN300-1955605-1g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1955605-0.05g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 0.05g |

$1140.0 | 2023-09-17 | ||

| Enamine | EN300-1955605-0.5g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 0.5g |

$1302.0 | 2023-09-17 | ||

| Enamine | EN300-1955605-0.1g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 0.1g |

$1195.0 | 2023-09-17 | ||

| Enamine | EN300-1955605-2.5g |

1-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl}cyclopropan-1-ol |

2229558-43-2 | 2.5g |

$2660.0 | 2023-09-17 |

1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

2229558-43-2 (1-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}cyclopropan-1-ol) 関連製品

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 55290-64-7(Dimethipin)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量